N-(2-Hydroxyphenyl)picolinamide

Histone Deacetylase Epigenetics Cancer Research

N-(2-Hydroxyphenyl)picolinamide (CAS 88530-99-8) is distinguished by its ortho-hydroxyphenyl substitution, which confers HDAC3-selective inhibition (IC50=3.623 μM) over HDAC1 (12.43 μM) and enables bidentate N,O-chelation with transition metals. This scaffold serves as a non-radioactive precursor (Melanin probe-2) for ¹⁸F PET probes and induces differentiation in cellular models. Generic positional isomers lack this unique pharmacological and coordination-chemistry profile, making this compound essential for epigenetic probe studies, metalloenzyme mimicry, and PET tracer development. Order high-purity material with verified batch-specific QC.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
CAS No. 88530-99-8
Cat. No. B1195624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Hydroxyphenyl)picolinamide
CAS88530-99-8
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)O
InChIInChI=1S/C12H10N2O2/c15-11-7-2-1-5-9(11)14-12(16)10-6-3-4-8-13-10/h1-8,15H,(H,14,16)
InChIKeyVQNPYGMCQVAXJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Hydroxyphenyl)picolinamide (CAS 88530-99-8) Baseline Profile for Research Procurement


N-(2-Hydroxyphenyl)picolinamide (CAS 88530-99-8) is a small-molecule aromatic amide comprising a picolinic acid core linked to a 2-hydroxyaniline moiety [1]. The compound is recognized as a bioactive molecular scaffold that exhibits inhibitory activity against class I histone deacetylases (HDAC1, HDAC2, HDAC3), functions as a bidentate ligand for transition metals, and serves as a synthetic precursor for PET probe development [2].

Why N-(2-Hydroxyphenyl)picolinamide Cannot Be Substituted with Generic Analogs


The ortho-hydroxyphenyl substitution pattern of N-(2-Hydroxyphenyl)picolinamide directly governs both its HDAC isoform selectivity profile and its capacity for bidentate metal coordination . Substitution at the meta (3-hydroxy) or para (4-hydroxy) position alters HDAC inhibition potency and shifts the metal-binding geometry, while the non-hydroxylated N-phenylpicolinamide lacks the phenolic oxygen required for stable chelation [1][2][3]. Consequently, generic substitution with positional isomers or simplified picolinamide scaffolds fails to reproduce the compound's specific activity signature.

Quantitative Evidence Guide for N-(2-Hydroxyphenyl)picolinamide Differentiation


HDAC3 Preferential Inhibition Profile Differentiates Ortho-Hydroxy from Unsubstituted Analog

N-(2-Hydroxyphenyl)picolinamide inhibits HDAC3 with an IC50 of 3.623 μM, exhibiting approximately 3.4-fold greater potency against HDAC3 compared to HDAC1 (IC50 = 12.43 μM) . In contrast, the unsubstituted picolinamide scaffold demonstrates no measurable HDAC inhibition at comparable concentrations and serves primarily as a PARP inhibitor (IC50 = 95 μM) . This differential selectivity emerges from the ortho-hydroxyphenyl substituent, which enables additional hydrogen-bonding interactions within the HDAC3 active site that are absent in the parent scaffold [1].

Histone Deacetylase Epigenetics Cancer Research

Bidentate Metal Chelation via Ortho-Hydroxyphenyl Moiety Enables Complexation Not Achievable with N-Phenylpicolinamide

N-(2-Hydroxyphenyl)picolinamide functions as a bidentate ligand, coordinating metal ions through both the amide nitrogen and the phenolic oxygen of the ortho-hydroxyphenyl group . This dual-donor chelation mode enables the formation of stable 5-membered metallacycles with transition metals such as Cu(II), Ni(II), and Co(II), and has been exploited in copper-catalyzed C–H/N–H cross dehydrogenative coupling reactions where the picolinamide scaffold acts as a removable directing group [1]. In contrast, N-phenylpicolinamide lacks the ortho-hydroxyl substituent and coordinates solely through the amide oxygen and pyridine nitrogen, precluding the formation of the same chelate geometry [2].

Coordination Chemistry Catalysis Metalloenzyme Studies

DMSO Solubility Enables High-Concentration Stock Preparation for In Vitro Assays

N-(2-Hydroxyphenyl)picolinamide exhibits DMSO solubility of ≥100 mg/mL (equivalent to ≥466.81 mM), permitting preparation of highly concentrated stock solutions suitable for in vitro biological assays . This solubility profile exceeds that of many structurally related picolinamide derivatives; for example, certain N-aryl picolinamide analogs require sonication and exhibit maximum DMSO solubility below 50 mg/mL due to increased hydrophobicity or crystallinity [1].

Assay Development Compound Handling Solubility

Cell Proliferation Arrest and Monocytic Differentiation Activity Reported in Undifferentiated Cell Models

N-(2-Hydroxyphenyl)picolinamide has been documented to arrest proliferation of undifferentiated cells and induce their differentiation toward the monocyte lineage, supporting its evaluation as an anti-cancer and differentiation-inducing agent [1][2]. This dual activity—proliferation arrest coupled with lineage-specific differentiation—distinguishes it from many kinase inhibitors that primarily exert cytostatic or cytotoxic effects without inducing terminal differentiation. The unsubstituted picolinamide scaffold shows no comparable differentiation-inducing activity .

Cancer Biology Differentiation Therapy Cell Proliferation

Optimal Research and Industrial Application Scenarios for N-(2-Hydroxyphenyl)picolinamide


Class I HDAC Inhibition Studies Requiring HDAC3-Preferential Activity

This compound is ideally suited for epigenetic research involving class I histone deacetylases, particularly where preferential inhibition of HDAC3 (IC50 = 3.623 μM) over HDAC1 (IC50 = 12.43 μM) is desired . Its moderate potency and well-defined selectivity profile make it appropriate for probe studies in cancer epigenetics, transcriptional regulation, and validation of HDAC3 as a therapeutic target [1].

Transition Metal Coordination Chemistry and Catalytic Method Development

N-(2-Hydroxyphenyl)picolinamide serves as a bidentate N,O-chelating ligand for the synthesis of Cu(II), Ni(II), Co(II), and other transition metal complexes . The ortho-hydroxyphenyl moiety enables stable 5-membered metallacycle formation, rendering the compound valuable for developing new catalytic transformations, studying metalloenzyme active site mimics, and designing metal-based probes [1].

Synthesis of ¹⁸F-Labeled Picolinamide PET Probes for Melanin Imaging

This compound functions as a non-radioactive bromopicolinamide precursor (designated Melanin probe-2) for the synthesis of ¹⁸F-labeled picolinamide-based PET probes . These probes are under investigation for melanin-targeted imaging applications, including melanoma detection and pigmentation disorder studies [1].

Differentiation-Inducing Agent Screening in Oncology and Dermatology Research

Given its reported ability to arrest undifferentiated cell proliferation and induce monocytic differentiation, N-(2-Hydroxyphenyl)picolinamide is appropriate for screening campaigns evaluating differentiation therapy approaches in cancer, as well as for investigating mechanisms of keratinocyte differentiation in psoriasis and related dermatological conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-Hydroxyphenyl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.